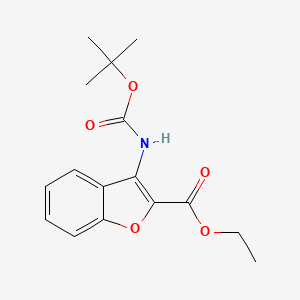

Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate is a chemical compound with a molecular weight of 305.32 g/mol. It is known for its high purity and stability, making it a valuable asset for various chemical applications . This compound is characterized by the presence of a benzofuran ring, an ethyl ester group, and a tert-butoxycarbonyl-protected amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with ethyl bromoacetate.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid, followed by substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoroacetic acid for deprotection, followed by nucleophiles such as amines or thiols.

Major Products

Oxidation: Benzofuran-2,3-dione.

Reduction: Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-methanol.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological processes. The Boc-protected amino group can be deprotected to reveal the active amino group, which can then interact with target molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate: Similar structure but with an ethoxycarbonyl group instead of a tert-butoxycarbonyl group.

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Contains a similar Boc-protected amino group but with different substituents on the benzofuran ring.

Uniqueness

Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate is unique due to its combination of a benzofuran ring, an ethyl ester group, and a Boc-protected amino group. This unique structure imparts specific reactivity and stability, making it a valuable compound for various applications in research and industry.

Biological Activity

Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, and summarizes relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran core with a tert-butoxycarbonyl (Boc) protected amino group and an ethyl ester functionality. The presence of these functional groups contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Recent studies indicate that benzofuran derivatives exhibit significant antimicrobial activity. For instance, research has shown that modifications to the benzofuran structure can enhance its efficacy against various pathogens:

- Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis (M. tuberculosis). Compounds with specific substitutions on the benzofuran ring demonstrated minimum inhibitory concentrations (MICs) as low as 2 μg/mL, indicating potent activity against resistant strains .

- Antifungal Activity : Benzofuran derivatives also showed promising antifungal properties. Compounds with unsubstituted benzofuran rings exhibited effective antifungal activity, suggesting that structural modifications can significantly impact biological efficacy .

Anticancer Properties

The anticancer potential of benzofuran derivatives has been extensively studied, particularly in relation to breast cancer:

- Inhibition of Cancer Cell Proliferation : Compounds derived from benzofuran structures have been shown to inhibit cell proliferation in various cancer cell lines. For instance, certain derivatives displayed IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer activity with minimal cytotoxicity towards normal cells .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with specific cellular targets, including enzymes and receptors critical for cancer cell survival and proliferation. The Boc group in the compound may enhance stability during synthesis and facilitate further modifications to optimize biological activity .

Research Findings and Case Studies

A summary of key studies exploring the biological activity of this compound is presented below:

Properties

IUPAC Name |

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-5-20-14(18)13-12(17-15(19)22-16(2,3)4)10-8-6-7-9-11(10)21-13/h6-9H,5H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZOAQIIIWWHTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.